molecular formula C19H15NO2 B11988224 (1,1'-Biphenyl)-4-ol, phenylcarbamate CAS No. 66018-77-7

(1,1'-Biphenyl)-4-ol, phenylcarbamate

Katalognummer: B11988224
CAS-Nummer: 66018-77-7
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: PTXUGVDMQHMELI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1’-Biphenyl)-4-ol, phenylcarbamate is an organic compound with the molecular formula C19H15NO2 It is a derivative of biphenyl, where a phenylcarbamate group is attached to the 4-position of the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, phenylcarbamate typically involves the reaction of (1,1’-Biphenyl)-4-ol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for (1,1’-Biphenyl)-4-ol, phenylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1,1’-Biphenyl)-4-ol, phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenylcarbamate group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: The major product is often the corresponding phenylcarbamate oxide.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted biphenyl derivatives can be formed depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

(1,1’-Biphenyl)-4-ol, phenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (1,1’-Biphenyl)-4-ol, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target protein.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl: A simpler structure without the phenylcarbamate group.

    Phenylcarbamate: Lacks the biphenyl moiety.

    (1,1’-Biphenyl)-4-ol: The parent compound without the phenylcarbamate group.

Uniqueness

(1,1’-Biphenyl)-4-ol, phenylcarbamate is unique due to the presence of both the biphenyl and phenylcarbamate groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

66018-77-7

Molekularformel

C19H15NO2

Molekulargewicht

289.3 g/mol

IUPAC-Name

(4-phenylphenyl) N-phenylcarbamate

InChI

InChI=1S/C19H15NO2/c21-19(20-17-9-5-2-6-10-17)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21)

InChI-Schlüssel

PTXUGVDMQHMELI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.